ent-9-Hydroxy-15-oxo-19-kauranoic acid

Drug Discovery Physicochemical Property ADME

ent-9-Hydroxy-15-oxo-19-kauranoic acid (CAS: 77658-45-8, C20H30O4, MW: 334.4 g/mol) is a naturally occurring ent-kaurane diterpenoid isolated primarily from the fern Pteris semipinnata L. Its chemical structure, confirmed by X-ray crystallography , features a [3,2,1]-bicyclic ring system and a unique C9-hydroxyl substitution pattern, differentiating it from the more common ent-kaurenoic acid scaffold.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
Cat. No. B15596012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-9-Hydroxy-15-oxo-19-kauranoic acid
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23)/t12-,13+,14-,17-,18-,19+,20-/m1/s1
InChIKeyKMVZHTJBTBTQAN-QTQQLUOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ent-9-Hydroxy-15-oxo-19-kauranoic Acid: A Structurally Distinct ent-Kaurane Diterpenoid from Pteris semipinnata


ent-9-Hydroxy-15-oxo-19-kauranoic acid (CAS: 77658-45-8, C20H30O4, MW: 334.4 g/mol) is a naturally occurring ent-kaurane diterpenoid isolated primarily from the fern Pteris semipinnata L. [1]. Its chemical structure, confirmed by X-ray crystallography , features a [3,2,1]-bicyclic ring system and a unique C9-hydroxyl substitution pattern, differentiating it from the more common ent-kaurenoic acid scaffold [2].

Why Generic Substitution of ent-9-Hydroxy-15-oxo-19-kauranoic Acid with Other ent-Kauranes Risks Research Inconsistency


In-class ent-kaurane diterpenoids are not interchangeable due to significant variability in their substitution patterns, physicochemical properties, and biological activity profiles [1]. For instance, the ent-kaurenoic acid backbone (MW ~302, TPSA ~37 Ų) differs substantially from the target compound (MW 334.4, TPSA 74.60 Ų), impacting solubility, permeability, and target engagement [2][3]. Even among Pteris semipinnata-derived analogs like 5F (ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid), which displays moderate cytotoxicity with IC50 values ranging from 26.4–74.2 µM across different cell lines, substitution with the target compound cannot be assumed to yield identical results without empirical validation [4].

Quantitative Differentiators for ent-9-Hydroxy-15-oxo-19-kauranoic Acid: TPSA, Purity, and Drug-Likeness


TPSA Divergence from Core ent-Kaurene Scaffolds

The topological polar surface area (TPSA) of ent-9-Hydroxy-15-oxo-19-kauranoic acid is 74.60 Ų [1], which is approximately 2× greater than that of the unsubstituted ent-kaurenoic acid scaffold (estimated TPSA ~37 Ų, based on a simple acid group). This difference directly impacts predicted membrane permeability and solubility. In a dataset of 570 ent-kaurane diterpenoids, TPSA ranged from 20.23 to 189.53 Ų, with a mean of 91.19 Ų, indicating that the target compound occupies a distinct, lower-polarity niche compared to many glycosylated or highly hydroxylated analogs [2]. This property may favor blood-brain barrier penetration (predicted for 28.2% of the class) while maintaining aqueous solubility [2].

Drug Discovery Physicochemical Property ADME

Guaranteed Purity Threshold for Reproducible Biological Assays

Commercially available ent-9-Hydroxy-15-oxo-19-kauranoic acid is supplied with a purity specification of ≥98% (HPLC) [1]. This level of purity exceeds the typical industry standard for research-grade natural products (often 95%) and minimizes confounding effects from impurities in sensitive assays. For comparison, many ent-kaurane diterpenoids isolated from Pteris semipinnata, such as pterisolic acids A-F, are not widely available with validated purity specifications, creating a barrier to reproducible research [2]. A purity of ≥98% ensures that observed biological effects can be attributed to the target compound with high confidence.

Quality Control Analytical Standard Reproducibility

Favorable Drug-Likeness Profile within the ent-Kaurane Class

A comprehensive in silico analysis of 570 ent-kaurane diterpenoids revealed that the majority possess drug-like properties, with a mean TPSA of 91.19 Ų, aligning closely with FDA-approved drugs (mean TPSA 76.65 Ų) [1]. ent-9-Hydroxy-15-oxo-19-kauranoic acid, with a TPSA of 74.60 Ų and XlogP of 2.90 [2], falls within the optimal range for oral absorption. Furthermore, the class exhibits favorable safety profiles, with only 0.70% predicted mutagenicity and 1.40% predicted tumorigenicity [1]. While direct comparative toxicity data for the target compound are not available, its placement within this well-characterized class suggests a lower inherent risk profile compared to synthetic alternatives, supporting its use as a starting point for medicinal chemistry campaigns.

Drug Discovery Physicochemical Property Lead Optimization

Cytotoxicity Potential Inferred from Closely Related Pteris semipinnata Analogs

While direct cytotoxicity data for ent-9-Hydroxy-15-oxo-19-kauranoic acid are not available in the public domain [1], structural analogs isolated from the same source (Pteris semipinnata) demonstrate quantifiable activity. The closely related compound 5F (ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid) exhibits moderate cytotoxicity against HL-60, MGC-803, CNE-2Z, and BEL-7402 cells with IC50 values of 26.4, 49.6, 43.3, and 74.2 µM, respectively [2]. Additionally, compounds 4 and 6 from a 2016 study showed strong cytotoxicity to CT26.WT cells, and compound 4 was active against Hep G2 cells [3]. Given the shared 15-oxo-19-oic acid core and C9-hydroxyl substitution, the target compound represents a distinct scaffold for exploring structure-activity relationships (SAR) in cancer models, with the potential for improved selectivity or potency compared to 5F.

Cancer Research Cytotoxicity Natural Product

Application Scenarios for ent-9-Hydroxy-15-oxo-19-kauranoic Acid Based on Quantified Differentiators


Lead Optimization for Colorectal Cancer (CRC) Therapeutics

Given the moderate cytotoxicity of structural analog 5F against multiple carcinoma cell lines (IC50 26.4–74.2 µM) and the demonstrated activity of pterisolic acid G (PAG) against HCT116 colorectal cancer cells via Wnt/β-catenin pathway inhibition [1], ent-9-Hydroxy-15-oxo-19-kauranoic acid is positioned as a novel scaffold for medicinal chemistry. Its distinct C9-hydroxyl group and TPSA of 74.60 Ų [2] offer an alternative starting point for synthesizing derivatives with improved potency and selectivity. Procurement of this high-purity (≥98%) compound ensures that SAR studies are not confounded by impurities, enabling robust correlation between structural modifications and anti-proliferative activity [3].

ADME-Tox Profiling in Drug Discovery

With a TPSA of 74.60 Ų and XlogP of 2.90 [2], ent-9-Hydroxy-15-oxo-19-kauranoic acid falls within the optimal range for oral absorption and potential blood-brain barrier penetration. Its placement within a drug-like class (mean TPSA 91.19 Ų for ent-kauranes) with low predicted mutagenicity (0.70%) and tumorigenicity (1.40%) [4] makes it an ideal candidate for in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to validate these predictions. Researchers can use this compound to benchmark the ADME properties of novel semi-synthetic derivatives, leveraging its favorable baseline profile.

Analytical Method Development and Quality Control

The availability of ent-9-Hydroxy-15-oxo-19-kauranoic acid with a certified purity of ≥98% (HPLC) [3] makes it suitable as a reference standard for the quantification of ent-kaurane diterpenoids in plant extracts or biological matrices. Its distinct retention time and spectral properties (NMR, MS) can be used to develop and validate LC-MS or HPLC-UV methods for the analysis of Pteris semipinnata-derived products, ensuring batch-to-batch consistency in natural product research.

Exploratory SAR for ent-Kaurane Diterpenoids

As a naturally occurring ent-kaurane with a rare C9-hydroxylation pattern and a 15-oxo group [5], this compound serves as a critical probe for mapping the pharmacophore requirements of this diterpenoid class. Direct comparisons with ent-kaurenoic acid (TPSA ~37 Ų) [6] and 5F (IC50 26.4–74.2 µM) [1] can elucidate the impact of hydroxylation and oxidation state on target binding and cellular activity. This positions the compound as a high-value tool for academic groups and biotech companies engaged in natural product-based drug discovery.

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